molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5

Bis[(butoxycarbonyl)amino]acetic acid

Cat. No.: B14332596
CAS No.: 110599-28-5
M. Wt: 290.31 g/mol
InChI Key: PUMIHVQNSOUKNK-UHFFFAOYSA-N
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Description

Bis[(butoxycarbonyl)amino]acetic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to an acetic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(butoxycarbonyl)amino]acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Glycine and tert-butyl alcohol.

    Substitution: N-alkyl or N-acyl derivatives of glycine.

    Hydrolysis: Glycine and tert-butyl alcohol.

Scientific Research Applications

Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(butoxycarbonyl)amino]acetic acid is unique due to the presence of two Boc-protected amino groups, which provides greater versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .

Properties

CAS No.

110599-28-5

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

2,2-bis(butoxycarbonylamino)acetic acid

InChI

InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)

InChI Key

PUMIHVQNSOUKNK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC

Origin of Product

United States

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